3-(Bromomethyl)pyridine

Vue d'ensemble

Description

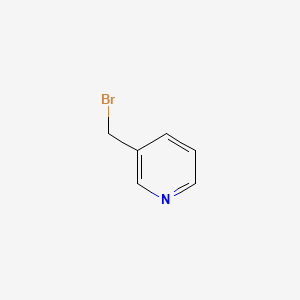

3-(Bromomethyl)pyridine is an organic compound with the chemical formula C₆H₆BrN. It is a colorless to pale yellow crystalline solid with an aroma similar to pyridine . This compound is a brominated derivative of pyridine, where a bromomethyl group is attached to the third position of the pyridine ring. It is used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-(Bromomethyl)pyridine can be synthesized through several methods. One common method involves the bromination of 3-methylpyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl₄). This method yields the desired product with moderate efficiency .

Another method involves the reaction of 3-methylpyridine with bromine in the presence of sulfuric acid at elevated temperatures. This method is more suitable for large-scale industrial production .

Industrial Production Methods: For industrial production, the bromination of 3-methylpyridine using bromine and sulfuric acid is preferred due to its scalability and cost-effectiveness. The reaction is typically carried out at temperatures between 130-140°C for several hours, followed by neutralization and extraction to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 3-(Bromomethyl)pyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides to form corresponding derivatives.

Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate are used under mild conditions in solvents like tetrahydrofuran (THF) or ethanol.

Major Products:

Nucleophilic Substitution: Products include azidomethylpyridine, thiocyanatomethylpyridine, and methoxymethylpyridine.

Suzuki-Miyaura Coupling: Biaryl compounds with various functional groups depending on the boronic acid used.

Applications De Recherche Scientifique

3-(Bromomethyl)pyridine is widely used in scientific research due to its versatility as a building block in organic synthesis. Some of its applications include:

Mécanisme D'action

The mechanism of action of 3-(Bromomethyl)pyridine primarily involves its reactivity as an electrophile due to the presence of the bromomethyl group. This allows it to participate in various nucleophilic substitution reactions, forming covalent bonds with nucleophiles. In biological systems, it can modify proteins and other biomolecules by reacting with nucleophilic amino acid residues, potentially altering their function .

Comparaison Avec Des Composés Similaires

3-Methylpyridine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

3-Chloromethylpyridine: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and selectivity in chemical reactions.

3-(Hydroxymethyl)pyridine: Contains a hydroxymethyl group, making it more hydrophilic and less reactive in nucleophilic substitution compared to 3-(Bromomethyl)pyridine.

Uniqueness: this compound is unique due to its high reactivity as an electrophile, making it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions, including nucleophilic substitution and cross-coupling, sets it apart from similar compounds .

Activité Biologique

3-(Bromomethyl)pyridine, a compound with significant pharmaceutical relevance, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine, particularly focusing on its role as a pharmaceutical intermediate and its antimicrobial and anticancer activities.

Chemical Structure and Properties

This compound is characterized by the molecular formula and a molecular weight of approximately 171.02 g/mol. Its hydrobromide form, this compound hydrobromide, has the molecular formula with a molecular weight of 252.93 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 171.02 g/mol |

| Melting Point | 150-155 °C |

| Boiling Point | 265.2 °C |

| Flash Point | 114.2 °C |

Synthesis

The synthesis of this compound typically involves bromination reactions of pyridine derivatives. The efficient synthesis of this compound serves as an important step in producing pharmaceutical intermediates such as rupatadine, which is used for treating allergic conditions .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including this compound. Research indicates that compounds containing the pyridine nucleus exhibit significant activity against various pathogens:

- Antibacterial Activity : Studies have shown that pyridinium bromide salts derived from pyridine compounds demonstrate excellent antibacterial activity against Gram-negative bacteria such as E. coli, Pseudomonas aeruginosa, and Staphylococcus aureus. The presence of additional functional groups enhances their efficacy .

- Antifungal Activity : Compounds related to this compound have also been noted for their antifungal properties, contributing to their therapeutic potential in treating infections caused by fungi.

Anticancer Activity

This compound is recognized for its anticancer properties, particularly in relation to cMet kinases involved in various cancers such as non-small-cell lung carcinoma and gastric cancer. Its derivatives have been shown to inhibit tumor growth and may serve as therapeutic agents in oncology .

Case Studies

- Antibacterial Efficacy : A study conducted by Wang et al. demonstrated that pyridine derivatives possess varying degrees of antibacterial activity against different bacterial strains, with some compounds showing minimum inhibitory concentrations (MIC) as low as 56 μg/mL against S. aureus and E. coli .

- Anticancer Research : Another investigation focused on the anticancer effects of pyridine-based compounds found that certain derivatives significantly reduced cell viability in cancer cell lines through the inhibition of specific kinases associated with tumor progression .

Propriétés

IUPAC Name |

3-(bromomethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN/c7-4-6-2-1-3-8-5-6/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHCXGFNZZRXOND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00288982 | |

| Record name | 3-(BROMOMETHYL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00288982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69966-55-8 | |

| Record name | 69966-55-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58379 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(BROMOMETHYL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00288982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.